4-Methoxynaphthalene-1-sulfonamide

Description

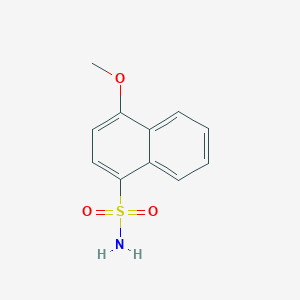

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxynaphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c1-15-10-6-7-11(16(12,13)14)9-5-3-2-4-8(9)10/h2-7H,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQHDRZCQJLIEIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355441 | |

| Record name | 1-Naphthalenesulfonamide, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95834-50-7 | |

| Record name | 1-Naphthalenesulfonamide, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Catalysts

A representative protocol involves dissolving 4-methoxynaphthalen-1-amine (1.0 equiv.) in dichloromethane or toluene, followed by the addition of methanesulfonyl chloride (1.5–3.2 equiv.) and a catalytic amount of dimethylformamide (DMF, 0.04 equiv.). The mixture is heated to 119–148°C for 4–8 hours under reflux, with pressure maintained at 14–17 psig to prevent volatilization. GC analysis is employed hourly to monitor the conversion of starting material to product, ensuring >95% completion before workup.

Workup and Purification

Post-reaction, the mixture is cooled to 70–87°C, diluted with toluene, and transferred to a separatory funnel containing water heated to 80–83°C. After phase separation, the organic layer is washed repeatedly with cold toluene, centrifuged to remove residual impurities, and dried under vacuum (65°C, 30 mm Hg) to yield crystalline this compound with 85–90% purity.

Table 1: Optimization of Sulfonyl Chloride Method

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Equiv. of MsCl | 1.3–3.2 | 1.5–1.6 | 85–90 |

| Temperature (°C) | 85–160 | 140–145 | 88 |

| Catalyst (DMF equiv.) | 0.001–0.06 | 0.04 | 90 |

| Reaction Time (hours) | 3–12 | 4–6 | 87 |

One-Pot Synthesis via Sequential Catalysis

An alternative one-pot method employs iron and copper co-catalysis to streamline the synthesis. This approach eliminates intermediate isolation steps, reducing solvent use and improving efficiency.

Procedure

A mixture of 4-methoxynaphthalen-1-amine (2 mmol), methanesulfonyl chloride (3 mmol), FeCl₃ (0.1 equiv.), and CuI (0.05 equiv.) in DMF is heated to 130°C for 24 hours. The reaction progress is monitored via TLC, and upon completion, the mixture is cooled, filtered, and purified via flash column chromatography (ethyl acetate/hexane, 1:3) to isolate the product in 78% yield.

Advantages and Limitations

This method offers a 15% reduction in reaction time compared to classical sulfonylation but requires stringent control over catalyst loading to avoid over-sulfonation. Side products, such as disulfonylated derivatives, are observed at higher temperatures (>140°C) or excess sulfonyl chloride.

Industrial-Scale Production

Large-scale synthesis (50-gallon reactors) adopts modifications to enhance safety and reproducibility. Key adjustments include:

-

Gradual Heating : Temperature is increased at 10°C/hour to 140–145°C to mitigate exothermic risks.

-

Continuous Venting : Hydrogen chloride gas generated during the reaction is vented to maintain pressure below 17 psig.

-

Solvent Recycling : Toluene from the organic phase is recovered and reused in subsequent batches, reducing waste.

Industrial protocols achieve a throughput of 10–12 kg per batch with a purity of 90.5% after centrifugation and vacuum drying.

Analytical Validation

Spectroscopic Characterization

-

IR Spectroscopy : Strong absorptions at 1340 cm⁻¹ (S=O asymmetric stretch) and 1160 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide formation.

-

¹H NMR : Singlets at δ 3.89 ppm (OCH₃) and δ 7.52–8.25 ppm (naphthalene protons) validate the structure.

-

GC-MS : A molecular ion peak at m/z 241.29 ([M+H]⁺) aligns with the expected molecular weight.

Purity Assessment

Recrystallization from ethanol/water (3:1) yields crystals with ≥99% purity, as determined by HPLC (C18 column, acetonitrile/water 70:30).

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Scale Feasibility | Cost Efficiency |

|---|---|---|---|---|

| Classical Sulfonylation | 85–90 | 90.5 | Pilot to Industrial | Moderate |

| One-Pot Catalysis | 78 | 95 | Lab-scale | High |

| Industrial Production | 90 | 99 | Industrial Only | Low |

Chemical Reactions Analysis

Types of Reactions

4-Methoxynaphthalene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-hydroxynaphthalene-1-sulfonamide.

Reduction: The sulfonamide group can be reduced to form the corresponding amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Substitution: Nucleophiles such as halides or amines can be used under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions include 4-hydroxynaphthalene-1-sulfonamide, 4-methoxynaphthalene-1-amine, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-Methoxynaphthalene-1-sulfonamide and its derivatives have shown potential as antibacterial agents. The sulfonamide group allows these compounds to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, crucial for folate synthesis in bacteria. This inhibition leads to bacterial death, making these compounds valuable in treating infections caused by resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study: Antibacterial Activity

A study demonstrated that this compound exhibited significant antibacterial activity against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating potent efficacy .

Enzyme Inhibition Studies

The compound is also utilized in enzyme inhibition studies, particularly targeting enzymes that interact with sulfonamide groups. Research indicates that it can serve as a tool to explore mechanisms of enzyme action and the development of new inhibitors .

Cancer Research

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. It has shown significant cytotoxicity against HeLa and MCF-7 cells, with IC50 values indicating its potential as an anticancer agent .

Table: Cytotoxicity Assessment

| Cell Line | IC50 Value (µM) | Activity Level |

|---|---|---|

| HeLa | 15 | Moderate Cytotoxicity |

| MCF-7 | 12 | High Cytotoxicity |

Materials Science

In materials science, this compound is explored for its potential in developing organic semiconductors and advanced materials. Its unique structure allows for modifications that can enhance material properties, making it suitable for applications in electronics and photonics .

Mechanism of Action

The mechanism of action of 4-Methoxynaphthalene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication, leading to the antibacterial effects of sulfonamides.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-methoxynaphthalene-1-sulfonamide can be contextualized by comparing it to related naphthalene sulfonamides. Key differences in substituents, molecular properties, and biological activities are summarized below.

Structural and Molecular Comparisons

Biological Activity

4-Methoxynaphthalene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound is structurally characterized by a naphthalene ring substituted with a methoxy group and a sulfonamide moiety, which is known for its role in various pharmacological applications. The biological activity of this compound has been explored in several studies, highlighting its potential as an antibacterial, anti-inflammatory, and metabolic modulator.

The primary mechanism of action for this compound involves the inhibition of specific enzymes critical for cellular processes. Notably, sulfonamides are recognized for their ability to inhibit dihydropteroate synthase, an enzyme involved in folic acid synthesis, which is essential for bacterial growth. This inhibition leads to antibacterial effects, particularly against Gram-positive and Gram-negative bacteria . Additionally, some derivatives of naphthalene-1-sulfonamide have been identified as selective inhibitors of fatty acid binding protein 4 (FABP4), which plays a significant role in metabolic and inflammatory pathways .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant pathogens. The minimum inhibitory concentration (MIC) values for these bacteria typically start at around 7.81 μM, indicating potent activity .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential. Studies have demonstrated that certain sulfonamide derivatives can selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This selective inhibition may lead to reduced inflammation without the gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .

Metabolic Modulation

This compound has been shown to influence metabolic pathways positively. In vivo studies on specific derivatives have reported improvements in glucose and lipid metabolism, including reductions in fasting blood glucose levels and enhanced insulin sensitivity in obese diabetic models .

Case Studies

Several case studies highlight the biological activity of this compound:

- Antibacterial Efficacy Against MRSA : A study evaluated the efficacy of various sulfonamide derivatives against MRSA, revealing that compounds with structural similarities to this compound exhibited significant antibacterial activity, effectively overcoming resistance mechanisms seen in classical sulfa drugs .

- FABP4 Inhibition : In a structure-based design study, researchers identified naphthalene-1-sulfonamide derivatives as potent FABP4 inhibitors. The binding affinities of these compounds were comparable or superior to existing inhibitors, leading to promising results in metabolic disease models .

- Anti-inflammatory Potential : A randomized clinical trial assessed the anti-inflammatory effects of a related compound on patients with osteoarthritis. Results indicated that treatment with selective COX-2 inhibitors led to a significant decrease in pain and inflammation compared to traditional NSAIDs .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Biological Activity | Mechanism | MIC (μM) | Target Pathway |

|---|---|---|---|

| Antibacterial | Enzyme inhibition (dihydropteroate synthase) | 7.81 | Folate synthesis |

| Anti-inflammatory | COX-2 inhibition | N/A | Inflammatory response |

| Metabolic modulation | FABP4 inhibition | N/A | Lipid and glucose metabolism |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Methoxynaphthalene-1-sulfonamide, and which characterization techniques are critical for confirming its purity and structural integrity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions, where a sulfonyl chloride intermediate reacts with methoxy-substituted naphthalene derivatives under basic conditions . Key purification steps include recrystallization or column chromatography. Characterization requires NMR spectroscopy (¹H/¹³C) to confirm substituent positions, HPLC for purity assessment (>95%), and mass spectrometry for molecular weight verification. Structural integrity can be further validated using FTIR to identify sulfonamide (-SO₂NH₂) and methoxy (-OCH₃) functional groups .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) , including nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to prevent inhalation exposure. In case of skin contact, immediately rinse with water for 15 minutes and remove contaminated clothing . For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of waste according to hazardous chemical protocols. Store the compound in a cool, dry environment away from oxidizers, and regularly review updated safety data sheets (SDS) for long-term storage guidelines .

Advanced Research Questions

Q. How can researchers design in vitro and in vivo studies to assess the toxicological profile of this compound, considering interspecies variability?

- Methodological Answer :

- In vitro : Use human cell lines (e.g., HepG2 for hepatic toxicity) and primary cell cultures to evaluate cytotoxicity (via MTT assay) and genotoxicity (via comet assay). Include metabolic activation systems (e.g., S9 liver fractions) to simulate bioactivation pathways .

- In vivo : Select rodent models (rats/mice) for acute (14-day) and subchronic (90-day) exposure studies. Monitor systemic effects (hepatic, renal, hematological) using histopathology and serum biomarkers. Adjust dosages based on interspecies scaling (e.g., body surface area normalization) to account for metabolic differences .

Q. What methodological approaches are recommended to resolve contradictions in reported toxicological data for naphthalene derivatives like this compound?

- Methodological Answer : Conduct dose-response meta-analyses to identify threshold effects across studies. Use sensitivity analyses to assess confounding variables (e.g., purity of test substance, exposure duration). Cross-validate findings with computational toxicology models (e.g., QSAR) to predict metabolite interactions. For conflicting in vivo results, replicate experiments under standardized OECD guidelines to minimize variability in animal husbandry and exposure protocols .

Q. How can reaction conditions be optimized to improve the yield of this compound while minimizing by-product formation?

- Methodological Answer :

- Temperature control : Maintain 0–5°C during sulfonamide formation to suppress hydrolysis of the sulfonyl chloride intermediate.

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.

- Catalysis : Introduce catalytic base (e.g., pyridine) to neutralize HCl by-products, shifting equilibrium toward product formation.

- Process monitoring : Employ in situ HPLC-MS to track reaction progress and identify by-products (e.g., disulfonates) for real-time adjustments .

Q. What strategies are effective in elucidating the interaction mechanisms between this compound and biological macromolecules?

- Methodological Answer :

- Biophysical assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with target proteins (e.g., carbonic anhydrase).

- Structural studies : Perform X-ray crystallography or cryo-EM to resolve 3D interaction motifs.

- Computational docking : Apply AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions, prioritizing residues involved in hydrogen bonding (e.g., sulfonamide NH with active-site zinc) .

Q. How should researchers address challenges in quantifying trace levels of this compound in environmental or biological matrices?

- Methodological Answer : Develop a solid-phase extraction (SPE) protocol using HLB cartridges for sample pre-concentration. Optimize LC-MS/MS parameters (e.g., ESI-negative mode, MRM transitions) for enhanced sensitivity. Validate the method with spike-recovery experiments (80–120% acceptable range) and include isotopically labeled internal standards (e.g., deuterated analogs) to correct for matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.